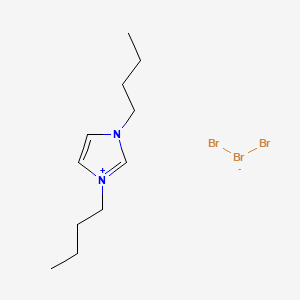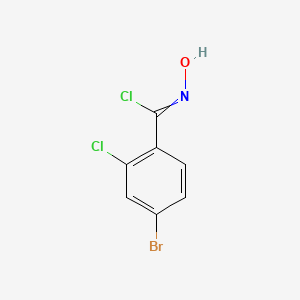![molecular formula C14H18BrNO2S B13683635 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine](/img/structure/B13683635.png)
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine is a chemical compound that belongs to the class of thiazepines It is characterized by the presence of a bromine atom at the 8th position and a tert-butoxycarbonyl (BOC) protecting group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiazepines, while deprotection results in the formation of the free amine derivative .
Applications De Recherche Scientifique
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazepine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine
- 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]diazepine
- 8-Bromo-2,3,4,5-tetrahydrobenzo[F][1,4]benzoxazepine
Uniqueness
8-Bromo-4-boc-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine is unique due to the presence of the BOC protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in synthetic chemistry and enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C14H18BrNO2S |
|---|---|
Poids moléculaire |
344.27 g/mol |
Nom IUPAC |
tert-butyl 8-bromo-3,5-dihydro-2H-1,4-benzothiazepine-4-carboxylate |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-6-7-19-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |
Clé InChI |
PLBMFAHTUVKLME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCSC2=C(C1)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)




![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)

![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683620.png)
